Tolyltriazole

Overview

Description

Mechanism of Action

Target of Action

Triazole derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties . They have shown promising results in human microglia and neuronal cell models .

Mode of Action

Triazole-pyrimidine hybrids have shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that these compounds have favorable interactions with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The mechanism of action of similar compounds was observed through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties .

Preparation Methods

Tolyltriazole is typically synthesized through the diazotization of ortho-toluenediamine with a nitrite, such as an alkali metal nitrite, in the presence of a suitable acid . The reaction mixture is then acidified to a pH of about 6 or less, and the this compound oil is separated . Industrial production methods often involve stabilizing the ortho-toluenediamine reactant with compounds like aldehydes, ketones, acetals, and ketals to produce a lighter-colored product . This process reduces the need for purification steps such as filtration or distillation before commercial use .

Chemical Reactions Analysis

Tolyltriazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized in the presence of strong oxidizing agents.

Reduction: Reduction reactions can occur under specific conditions, though they are less common.

Substitution: This compound can participate in substitution reactions, particularly in the presence of catalysts or under UV-photolysis.

Common reagents used in these reactions include acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tolyltriazole has a broad range of scientific research applications:

Comparison with Similar Compounds

Tolyltriazole is often compared with benzotriazole, which lacks the additional methyl group present in this compound . This structural difference enhances the solubility of this compound in certain organic solvents . Other similar compounds include:

Benzotriazole: Used similarly as a corrosion inhibitor but with different solubility properties.

Hydroxybenzotriazole: Another corrosion inhibitor with distinct chemical properties.

1-benzyl-4-phenyl-1H-1,2,3-triazole: A synthesized compound with corrosion inhibition properties comparable to this compound.

This compound’s unique combination of corrosion inhibition, solubility, and stability makes it a valuable compound in various applications.

Biological Activity

Tolyltriazole (TT) is a chemical compound primarily known for its use as a corrosion inhibitor in various industrial applications. Its biological activity has garnered attention due to potential environmental impacts and health effects associated with its presence in aquatic systems. This article provides a comprehensive overview of the biological activity of this compound, including its effects on various organisms, mechanisms of action, and relevant case studies.

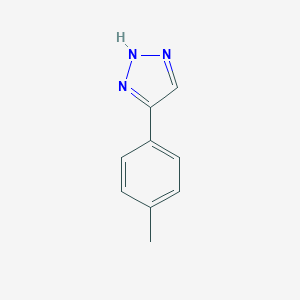

Chemical Structure and Properties

This compound is a derivative of triazole, characterized by the presence of a tolyl group. Its chemical formula is C₇H₈N₄, and it exhibits properties typical of triazoles, including the ability to form stable complexes with metals, which contributes to its effectiveness as a corrosion inhibitor.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation : this compound can chelate metal ions, which may influence various biological processes in organisms exposed to it.

- Endocrine Disruption : Studies have indicated that triazole compounds may interfere with hormonal signaling pathways, potentially leading to endocrine disruption in wildlife.

- Toxicity to Aquatic Life : Research shows that this compound can be toxic to aquatic organisms, affecting growth and reproduction.

Case Study 1: Aquatic Toxicity

A study conducted on the effects of this compound on freshwater organisms revealed significant toxicity levels. The results indicated that exposure to concentrations as low as 10 µg/L could lead to adverse effects on fish and invertebrates. The study highlighted the need for further investigation into the long-term ecological impacts of this compound in aquatic environments .

| Organism | Concentration (µg/L) | Observed Effect |

|---|---|---|

| Fish (species) | 10 | Reduced growth and survival rates |

| Daphnia magna | 20 | Reproductive impairment |

| Algae (species) | 50 | Inhibition of photosynthesis |

Case Study 2: Endocrine Disruption

Research has shown that this compound can disrupt endocrine functions in fish. In a controlled laboratory setting, exposure to sub-lethal concentrations resulted in altered hormone levels, specifically affecting estrogen and testosterone synthesis. These findings suggest potential reproductive implications for fish populations exposed to contaminated waters .

Environmental Presence

This compound has been detected in various environmental matrices, including wastewater and surface waters. A study conducted across multiple countries found concentrations ranging from 600 to 2000 ng/g in indoor dust samples, indicating widespread exposure pathways through consumer products .

Comparative Analysis with Related Compounds

This compound shares structural similarities with benzotriazole (BT), another compound known for its biological activity. While both compounds exhibit toxic effects on aquatic life, the specific mechanisms and levels of toxicity can differ significantly.

| Compound | Primary Use | Aquatic Toxicity Level |

|---|---|---|

| This compound | Corrosion inhibitor | Moderate |

| Benzotriazole | Corrosion inhibitor | High |

Properties

IUPAC Name |

4-(4-methylphenyl)-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-7-2-4-8(5-3-7)9-6-10-12-11-9/h2-6H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCIKQLLQORQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344093 | |

| Record name | 4-(p-Tolyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5301-96-2 | |

| Record name | 4-(p-Tolyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tolyltriazole inhibit corrosion on copper and copper alloys?

A1: this compound forms a protective film on the surface of copper and copper alloys by adsorbing to the metal surface. This film acts as a barrier, preventing corrosive agents like chloride ions from reaching the metal surface and causing corrosion. [, , ]

Q2: Is this compound effective in inhibiting corrosion in all environments?

A2: While highly effective in many environments, the effectiveness of this compound can vary. Research suggests that its efficiency can be influenced by factors like pH, temperature, and the presence of other chemicals. For example, its effectiveness is lower in alkaline solutions compared to acidic or neutral solutions. [, , ]

Q3: Are there any synergistic effects observed when this compound is combined with other corrosion inhibitors?

A3: Yes, studies have shown that combining this compound with additives like Sodium Benzoate, Potassium Iodide, and Thiourea can enhance its corrosion inhibition properties, creating a synergistic effect. []

Q4: Is this compound biodegradable? What are the implications of its persistence in the environment?

A4: this compound exhibits low biodegradability. This persistence, coupled with its widespread use in applications like aircraft de-icing fluids, leads to its accumulation in the environment, particularly in rivers and lakes. [, , ]

Q5: How do researchers track the presence and concentration of this compound in environmental samples?

A5: Advanced analytical techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are employed to identify and quantify this compound in complex environmental matrices like wastewater and sludge. [, ]

Q6: Are there any ongoing efforts to remediate this compound contamination in water treatment facilities?

A6: Research has explored the potential of advanced treatment systems like Soil Aquifer Treatment (SAT) for removing this compound from wastewater. Results suggest that these systems can effectively remove this contaminant through a combination of sorption and biodegradation processes. []

Q7: What analytical techniques are used to characterize the interaction between this compound and metal surfaces?

A7: Various surface analytical techniques are used to study this compound's interaction with metals. These include:

- X-ray photoelectron spectroscopy (XPS): Provides information on the elemental composition and chemical state of the elements present on the metal surface, helping to understand the formation and nature of the protective film. [, ]

- Secondary ion mass spectrometry (SIMS): Offers insights into the molecular composition of the surface and the inhibitor layer, aiding in identifying adsorbed molecules and studying surface chemistry. [, ]

- Atomic force microscopy (AFM): Enables researchers to visualize the surface morphology and topography at the nanoscale, providing valuable information about the inhibitor film's structure and coverage. []

- Electrochemical techniques: Methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) help researchers analyze the electrochemical behavior of the metal in the presence of this compound, providing information on corrosion rates and inhibition mechanisms. [, , , , ]

Q8: What is the molecular formula and weight of this compound?

A8: this compound, specifically 4-methyl-1H-benzotriazole, has the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol. [, ]

Q9: How does the structure of this compound contribute to its effectiveness as a corrosion inhibitor?

A9: this compound's molecular structure contains a triazole ring with nitrogen atoms. These nitrogen atoms can form bonds with copper atoms on the metal surface, leading to the formation of a strong, protective film. The methyl group in this compound also influences its solubility and interaction with the metal surface. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.